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  • Product: Tert-butyl N-(3-methoxypropyl)carbamate
  • CAS: 911300-60-2

Core Science & Biosynthesis

Foundational

Technical Guide: Physical, Chemical, and Operational Profiling of Tert-butyl N-(3-methoxypropyl)carbamate

Executive Summary Tert-butyl N-(3-methoxypropyl)carbamate (CAS: 911300-60-2) is a highly versatile, orthogonally protected aliphatic amine extensively utilized in advanced organic synthesis, medicinal chemistry, and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl N-(3-methoxypropyl)carbamate (CAS: 911300-60-2) is a highly versatile, orthogonally protected aliphatic amine extensively utilized in advanced organic synthesis, medicinal chemistry, and the development of complex drug delivery systems[1]. By masking the primary amine of 3-methoxypropylamine with a tert-butoxycarbonyl (Boc) group, chemists can perform aggressive synthetic transformations on other parts of a molecule without risking unwanted N-alkylation or N-acylation. The terminal methoxy ether provides a hydrophilic, PEG-like character, which is increasingly leveraged in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) to optimize pharmacokinetic profiles and aqueous solubility[2].

Physicochemical Profiling

Understanding the physical and chemical properties of this building block is critical for predicting its behavior in various solvent systems and chromatographic environments. The compound exhibits high lipophilicity due to the tert-butyl group, counterbalanced by the hydrogen-bonding capacity of the carbamate and ether oxygen[1].

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
CAS Registry Number 911300-60-2Unique identifier for procurement and safety tracking.
Molecular Formula C9H19NO3Dictates mass spectrometric expected m/z (189.25 g/mol ).
Fraction Csp3 0.89High three-dimensionality, favorable for modern drug design[1].
Rotatable Bonds 6High conformational flexibility, ideal for linker applications.
H-Bond Donors 1The carbamate N-H remains available for hydrogen bonding[1].
H-Bond Acceptors 3Contributed by the ether oxygen and carbamate oxygens[1].
Molar Refractivity 46.25 - 51.15Indicates the total polarizability of the molecule[1].

Chemical Reactivity & Mechanistic Logic

The strategic value of Tert-butyl N-(3-methoxypropyl)carbamate lies in its chemoselectivity. The Boc group relies on the steric bulk of the tert-butyl moiety to shield the carbamate nitrogen from nucleophilic attack. Furthermore, the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl significantly reduces its basicity.

Orthogonality and Stability

The Boc group is highly stable to catalytic hydrogenation, strong nucleophiles, and basic conditions (e.g., NaOH, NaH), allowing for orthogonal deprotection strategies when used alongside Fmoc or Cbz protecting groups.

Mechanism of Acidic Deprotection

Deprotection is strictly acid-catalyzed. The mechanism involves the protonation of the carbamate carbonyl oxygen, which increases the electrophilicity of the carbamate carbon. This induces the heterolytic cleavage of the tert-butyl C-O bond, generating a stable tert-butyl cation (which rapidly eliminates a proton to form isobutylene gas) and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to release CO2 gas, yielding the free 3-methoxypropylamine as an ammonium salt.

Mechanism BocAmine Tert-butyl N-(3-methoxypropyl)carbamate Protonation Protonation of Carbonyl Oxygen BocAmine->Protonation H+ (TFA/HCl) Cleavage Cleavage of t-Butyl C-O Bond Protonation->Cleavage Electron Delocalization Inter Carbamic Acid Intermediate + t-Butyl Cation Cleavage->Inter Heterolytic Cleavage Decarb Decarboxylation (-CO2) Inter->Decarb Spontaneous Final 3-Methoxypropylamine Salt + Isobutylene Decarb->Final Gas Evolution

Mechanistic pathway of acid-catalyzed Boc deprotection yielding the amine salt.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an in-process control (IPC) to verify the causality of the experimental choices.

Protocol A: Synthesis via N-tert-Butoxycarbonylation

Objective: Protect 3-methoxypropylamine using Di-tert-butyl dicarbonate (Boc2O)[3]. Causality: The reaction is highly exothermic. Cooling to 0°C prevents the thermal degradation of Boc2O and suppresses the formation of symmetrical urea byproducts.

  • Initialization: Dissolve 3-methoxypropylamine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g) under an inert nitrogen atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C.

  • Reagent Addition: Dissolve Boc2O (1.05 eq) in a minimal volume of DCM and add it dropwise via an addition funnel over 30 minutes. Causality: Dropwise addition maintains a low concentration of the electrophile, favoring mono-protection.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.

  • Self-Validation Check (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Develop the plate and stain with Ninhydrin. The reaction is complete when no purple/pink spot (free primary amine) is visible at the baseline.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Tert-butyl N-(3-methoxypropyl)carbamate.

Protocol B: Acid-Mediated Deprotection

Objective: Cleave the Boc group to recover the primary amine for downstream coupling[2]. Causality: Trifluoroacetic acid (TFA) is utilized because it is a strong acid capable of driving the protonation step, yet volatile enough to be removed via rotary evaporation.

  • Initialization: Dissolve Tert-butyl N-(3-methoxypropyl)carbamate in DCM (5 mL/g) and cool to 0°C.

  • Cleavage Initiation: Add TFA (10-20 eq) dropwise. Causality: Immediate gas evolution (CO2 and isobutylene) will be observed. Adequate venting is required.

  • Propagation: Stir at room temperature for 2 hours.

  • Self-Validation Check (IPC): Analyze via LC-MS. The disappearance of the starting material mass (m/z 189.25) and the appearance of the free amine mass (m/z 90.14) confirms complete deprotection.

  • Isolation: Concentrate the mixture under vacuum. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine as a TFA salt.

Workflow N1 3-Methoxypropylamine (Starting Material) N2 Boc2O Protection (DCM, 0°C -> RT) N1->N2 Nucleophilic Addition N3 Tert-butyl N-(3-methoxypropyl)carbamate (Target Compound) N2->N3 -tBuOH, -CO2 N4 Acidic Deprotection (TFA or HCl) N3->N4 Orthogonal Processing N5 Free Amine / Salt (Downstream API) N4->N5 Cleavage

End-to-end workflow for the synthesis and subsequent deprotection of the target compound.

Applications in Drug Development

The incorporation of the 3-methoxypropylamine motif is a strategic choice in medicinal chemistry. In the synthesis of C20-modified salinomycin derivatives and other complex macrocycles, this moiety is used to disrupt highly crystalline lattice structures of the parent API, thereby lowering the melting point and drastically improving aqueous solubility[2]. The ether oxygen acts as a potent hydrogen bond acceptor, improving target binding affinity in kinase inhibitors, while the Boc protection allows this moiety to be installed early in a multi-step synthetic sequence without interfering with subsequent cross-coupling or macrocyclization steps[4].

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Exploratory

1H NMR and 13C NMR chemical shifts for Tert-butyl N-(3-methoxypropyl)carbamate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Tert-butyl N-(3-methoxypropyl)carbamate Authored by: A Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indisp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Tert-butyl N-(3-methoxypropyl)carbamate

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure.[1][2] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of tert-butyl N-(3-methoxypropyl)carbamate, a common intermediate in organic synthesis. We will dissect the theoretical basis for the observed chemical shifts, provide detailed spectral assignments, and present a robust, self-validating protocol for acquiring high-fidelity NMR data. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization to advance their work.

Introduction: The Imperative of Structural Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Tert-butyl N-(3-methoxypropyl)carbamate incorporates several key functional groups, including a carbamate, an ether, and a tert-butyl protecting group, each presenting a unique electronic environment. NMR spectroscopy serves as the gold standard for verifying the integrity of such structures by mapping the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei.[3] Each nucleus within the molecule resonates at a characteristic frequency, or chemical shift (δ), which is exquisitely sensitive to its local chemical environment. This guide will interpret these shifts to construct a complete and reliable structural portrait of the target molecule.

Molecular Structure and NMR Assignment Framework

To facilitate a clear and logical discussion of the NMR spectra, a systematic atom labeling convention is essential. The structure of tert-butyl N-(3-methoxypropyl)carbamate is presented below, with each unique carbon and proton environment assigned a letter for subsequent spectral correlation.

Caption: Structure of tert-butyl N-(3-methoxypropyl)carbamate with atom labeling for NMR assignments.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative abundance (integration), and the number of neighboring protons (multiplicity).[2]

Causality of Chemical Shifts

The chemical shift of a proton is dictated by its local electron density. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent protons, "deshielding" them from the applied magnetic field and causing their signals to appear at a higher chemical shift (further downfield). Conversely, electron-donating alkyl groups provide shielding, shifting signals to lower values (upfield).

Predicted ¹H NMR Spectral Data

Based on the structure and analysis of similar compounds, the following signals are predicted for tert-butyl N-(3-methoxypropyl)carbamate in a standard solvent like CDCl₃.[4][5][6]

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Shift and Multiplicity
a -C(H ₃)₃~1.44Singlet (s)9HThese 9 protons are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. This is a characteristic signal for a Boc-protecting group.[6][7]
h -OCH~3.32Singlet (s)3HThe three methoxy protons are equivalent and lack adjacent proton neighbors, yielding a singlet. The adjacent oxygen deshields these protons.
g -O-CH ₂-~3.40Triplet (t)2HThese protons are adjacent to an electronegative oxygen atom, shifting them downfield. They are coupled to the two protons at position 'f', resulting in a triplet (n+1 rule).
e -N-CH ₂-~3.20Quartet (q) / Multiplet (m)2HPositioned adjacent to the carbamate nitrogen, these protons are deshielded. They are coupled to both the two protons at 'f' and the single NH proton 'd', leading to a more complex multiplet, often appearing as a quartet.
f -CH₂-CH ₂-CH₂-~1.76Quintet (quin) / Multiplet (m)2HThis central methylene group is coupled to the two protons at 'e' and the two protons at 'g', resulting in a complex multiplet that often resolves as a quintet.
d -NH -~4.85Broad Singlet (br s)1HThe chemical shift of the amide proton is variable and concentration-dependent. The signal is often broad due to quadrupole effects from the ¹⁴N nucleus and potential chemical exchange with trace water.[7]

Analysis of the ¹³C NMR Spectrum

In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, with its chemical shift determined by its hybridization and the electronegativity of its bonded atoms.

Causality of Chemical Shifts

The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR (~200 ppm vs ~12 ppm). Carbons double-bonded to oxygen (carbonyls) are highly deshielded and appear far downfield. Carbons single-bonded to electronegative atoms like oxygen or nitrogen are also significantly deshielded compared to simple alkyl carbons.[8]

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below.

LabelAssignmentPredicted δ (ppm)Rationale for Chemical Shift
i -C =O~156.1The sp² hybridized carbonyl carbon is double-bonded to one oxygen and single-bonded to another (via the nitrogen), making it the most deshielded carbon in the molecule. This is characteristic of a carbamate functional group.[8]
b -O-C (CH₃)₃~79.3This quaternary carbon is bonded to an oxygen atom, causing a significant downfield shift. This is a hallmark signal of the Boc group.[4]
g -O-C H₂-~70.4This carbon is directly attached to the highly electronegative ether oxygen, resulting in a substantial deshielding effect.
h -OC H₃~58.6The methoxy carbon is also deshielded by its attached oxygen atom.
e -N-C H₂-~38.2Attachment to the nitrogen atom shifts this carbon downfield relative to a standard alkane carbon.
f -CH₂-C H₂-CH₂-~29.6This central alkyl carbon is the most shielded of the propyl chain carbons, as it is furthest from the electronegative heteroatoms.
a -C(C H₃)₃~28.4The three equivalent methyl carbons of the tert-butyl group are typical sp³ hybridized carbons in a shielded environment, appearing far upfield.

Experimental Protocol for Data Acquisition

Adherence to a standardized protocol is critical for obtaining accurate, reproducible, and trustworthy NMR data. This protocol is designed as a self-validating system.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 10-20 mg of tert-butyl N-(3-methoxypropyl)carbamate prep2 Dissolve in 0.6 mL of CDCl₃ prep1->prep2 prep3 Transfer to a clean, dry 5mm NMR tube prep2->prep3 acq1 Insert sample and lock on deuterium signal prep3->acq1 acq2 Shim magnet coils for optimal homogeneity acq1->acq2 acq3 Acquire ¹H Spectrum (16 scans, D1=5s) acq2->acq3 acq4 Acquire ¹³C Spectrum (1024 scans, proton decoupled) acq2->acq4 proc1 Apply Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase and baseline correct proc1->proc2 proc3 Calibrate spectrum to residual CHCl₃ peak (δ 7.26 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick ¹³C peaks proc3->proc4

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Foundational

A Technical Guide to the Solubility of Tert-butyl N-(3-methoxypropyl)carbamate in Polar Aprotic Solvents: Principles, Prediction, and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl N-(3-methoxyprop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl N-(3-methoxypropyl)carbamate, a key intermediate in pharmaceutical synthesis, within common polar aprotic solvents. Moving beyond simple data points, this document elucidates the underlying physicochemical principles governing its solubility, including molecular structure, intermolecular forces, and solvent properties. We present a predictive framework for solubility based on these principles and furnish a detailed, field-proven experimental protocol for the quantitative determination of solubility using the equilibrium shake-flask method. This guide is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodology required to confidently handle and utilize this compound in various applications, from reaction engineering to drug development.

Introduction: The Significance of Solubility in Synthesis

Tert-butyl N-(3-methoxypropyl)carbamate is a carbamate-protected amine, a structural motif frequently employed in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, which can be readily removed under acidic conditions.[1] Its utility in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs), is well-established.

The success of any synthetic step involving this intermediate—from reaction kinetics and yield to purification and isolation—is critically dependent on its solubility in the chosen solvent system. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF) are mainstays in the pharmaceutical industry due to their ability to dissolve a wide range of organic molecules.[2][3] An in-depth understanding of the solubility of tert-butyl N-(3-methoxypropyl)carbamate in these solvents is therefore not merely academic; it is a prerequisite for rational process design, optimization, and scale-up. This guide provides the theoretical framework and practical tools to address this critical parameter.

Physicochemical Profile of the Solute and Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] To apply it, we must first dissect the molecular features of both the solute (tert-butyl N-(3-methoxypropyl)carbamate) and the solvents.

Solute Analysis: Tert-butyl N-(3-methoxypropyl)carbamate

The structure of tert-butyl N-(3-methoxypropyl)carbamate contains distinct regions that dictate its overall polarity and interaction potential:

  • Tert-butyl Group: This bulky, aliphatic group is distinctly nonpolar (lipophilic) and primarily engages in weak van der Waals (London dispersion) forces.

  • Carbamate Moiety (-NH-C(=O)-O-): This is the most polar feature of the molecule. The carbonyl oxygen and ether oxygen are hydrogen bond acceptors. The presence of non-bonded electrons on the nitrogen can delocalize into the carboxyl group, creating a resonance-stabilized, planar structure that influences its interaction potential.[5][6]

  • Methoxypropyl Chain: The ether oxygen introduces a polar site capable of hydrogen bonding, while the propyl chain contributes to the nonpolar character of the molecule.

Overall, the molecule possesses a balanced, amphiphilic character, with significant polarity conferred by the carbamate and ether functionalities, but also substantial nonpolar regions. This structure suggests it will be most soluble in solvents that can effectively engage with both its polar and nonpolar components.

Solvent Analysis: Key Polar Aprotic Solvents

Polar aprotic solvents are characterized by their high dipole moments and dielectric constants, but they lack acidic protons and thus cannot act as hydrogen bond donors. Their properties are summarized below.

SolventFormulaDipole Moment (D)Dielectric Constant (ε)Key Features
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO3.9647.2Highly polar, strong H-bond acceptor, excellent solvent for many organic compounds and some salts.[7]
N,N-Dimethylformamide (DMF) (CH₃)₂NC(O)H3.8238.3Highly polar, strong H-bond acceptor, widely used as a reaction solvent for carbamate synthesis.[2][3]
Acetonitrile (ACN) CH₃CN3.9237.5Less polar than DMSO/DMF but still a good solvent for many polar molecules; often used in chromatography.[8]
Tetrahydrofuran (THF) C₄H₈O1.757.6Lower polarity compared to other solvents in this class, but the ether oxygen can act as a hydrogen bond acceptor.[9]

Predicting Solubility: A Mechanistic Approach

Based on the molecular structures, we can predict the solubility of tert-butyl N-(3-methoxypropyl)carbamate in these solvents by considering the dominant intermolecular forces.

  • In DMSO and DMF: The high polarity and strong hydrogen bond accepting capability of both DMSO and DMF will allow for powerful dipole-dipole interactions with the carbamate group. These solvents can effectively solvate both the polar carbamate moiety and, to a lesser extent, the nonpolar regions. Therefore, high solubility is predicted . The use of DMF as a solvent of choice for carbamate synthesis reactions strongly supports this prediction.[3]

  • In Acetonitrile (ACN): Acetonitrile is also highly polar and can engage in dipole-dipole interactions. While it is a weaker hydrogen bond acceptor than DMSO or DMF, it is still expected to effectively solvate the carbamate. Its use as a co-solvent in reactions involving carbamates suggests good compatibility.[8] Good to high solubility is predicted .

  • In Tetrahydrofuran (THF): THF has a significantly lower dielectric constant and dipole moment. While its ether oxygen can accept hydrogen bonds, its overall solvating power for highly polar functional groups is weaker than that of DMSO, DMF, or ACN. The nonpolar character of the THF ring will interact favorably with the tert-butyl and propyl groups. Moderate to good solubility is predicted , likely lower than in the other three solvents.[9]

The following table summarizes these qualitative predictions.

SolventPredicted SolubilityRationale
DMSO Very HighStrong dipole-dipole interactions and H-bond acceptance.
DMF Very HighStrong dipole-dipole interactions and H-bond acceptance.
Acetonitrile HighSignificant dipole-dipole interactions.
THF ModerateWeaker dipole-dipole interactions; relies more on van der Waals forces.

A Self-Validating Protocol for Quantitative Solubility Determination

While predictions are valuable for initial screening, empirical determination is essential for accurate process development. The "shake-flask" method is the gold standard for determining equilibrium solubility.[4] The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • Tert-butyl N-(3-methoxypropyl)carbamate (solute)

  • Selected polar aprotic solvents (DMSO, DMF, ACN, THF), HPLC-grade

  • Analytical balance (±0.01 mg)

  • Scintillation vials or flasks with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) and column (e.g., C18)

Step-by-Step Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of tert-butyl N-(3-methoxypropyl)carbamate to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium.

    • Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 72 hours is standard.[4] A preliminary time-course study can be run to confirm the time to equilibrium.

  • Phase Separation and Clarification:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Centrifuge the vials to pellet any remaining suspended solid.

    • Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid pellet.

    • Immediately filter the supernatant through a chemically inert syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.[4]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the carbamate in the chosen solvent with known concentrations.

    • Generate a calibration curve by injecting the standards into the HPLC system and plotting the detector response (e.g., peak area) against concentration. The curve must have an R² value > 0.995 for accuracy.

    • Accurately dilute the filtered saturated solution (from step 3) with the solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

    • Calculate the concentration of the saturated solution using the calibration curve and accounting for the dilution factor.

  • Data Reporting:

    • Report the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

    • Calculate the mean and standard deviation for the replicate samples.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep1 Add excess solute to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant (0.22 µm PTFE filter) sep1->sep2 an1 Dilute filtrate to known volume sep2->an1 an2 Analyze by HPLC an1->an2 an3 Quantify against calibration curve an2->an3 report Report Solubility (e.g., mg/mL @ 25°C) an3->report

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

While specific quantitative solubility data for tert-butyl N-(3-methoxypropyl)carbamate is not widely published, a thorough analysis of its molecular structure and the properties of common polar aprotic solvents allows for a strong predictive assessment. The compound is expected to be highly soluble in DMSO and DMF, with good solubility in acetonitrile and moderate solubility in THF. These predictions are grounded in the fundamental principles of intermolecular forces, primarily dipole-dipole interactions and hydrogen bonding.

For applications requiring precise concentration data, this guide provides a robust, step-by-step protocol for the experimental determination of solubility. By combining theoretical understanding with rigorous empirical methodology, researchers and drug development professionals can confidently and effectively utilize tert-butyl N-(3-methoxypropyl)carbamate in their synthetic and formulation endeavors, ensuring process reliability and accelerating project timelines.

References

  • Tundo, P., & Rossi, L. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Kappe, C. O., et al. (2022). Synthesis of Polyanionic Cellulose Carbamates by Homogeneous Aminolysis in an Ionic Liquid/DMF Medium. PMC. Retrieved from [Link]

  • Tundo, P., & Rossi, L. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts. RSC Publishing. Retrieved from [Link]

  • Albanese, D., et al. (2014). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent. Hindawi. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Kovač, A., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]

  • Caprio, V. E., et al. (2001). tert-Butyl methoxy(2-propynyl)carbamate. Molecules. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of Tert-butyl N-(3-methoxypropyl)carbamate: A Mechanistic Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary Tert-butyl N-(3-methoxypropyl)carbamate (Boc-protected 3-methoxypropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

Tert-butyl N-(3-methoxypropyl)carbamate (Boc-protected 3-methoxypropylamine) is a critical intermediate and linker moiety widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex Active Pharmaceutical Ingredients (APIs). The utility of the tert-butoxycarbonyl (Boc) protecting group lies in its highly specific thermodynamic and kinetic stability profile: it is robust against nucleophilic attack and basic conditions, yet predictably labile under acidic conditions and elevated temperatures.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the thermodynamic behavior of this molecule, explore the conformational dynamics of the carbamate bond, and provide self-validating experimental protocols to rigorously quantify its stability in your laboratory.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic stability of Tert-butyl N-(3-methoxypropyl)carbamate is fundamentally dictated by the electronic and steric properties of the carbamate linkage.

The carbamate functionality imposes a high degree of conformational restriction due to the delocalization of nonbonded electrons from the nitrogen atom into the carboxyl moiety[1]. This resonance stabilization generates a partial double-bond character across the N–C(O) bond, creating a rotational barrier ( ΔGrot‡​ ) that typically ranges between 65–75 kJ/mol. Consequently, the molecule exists in an equilibrium of syn and anti conformers.

Furthermore, the bulky tert-butyl group provides immense steric shielding. In basic or highly nucleophilic environments, this steric bulk thermodynamically protects the electrophilic carbonyl carbon from direct nucleophilic attack. The 3-methoxypropyl chain adds a layer of solvation complexity; the ether oxygen can participate in transient intramolecular dipole interactions or hydrogen bonding with the solvent, subtly lowering the entropy of the system and further stabilizing the ground state against spontaneous degradation.

Thermal Decomposition: Unimolecular Elimination Kinetics

While thermodynamically stable at room temperature, Tert-butyl N-(3-methoxypropyl)carbamate undergoes predictable thermal degradation. Thermal decomposition studies of tert-butyl carbamates indicate that degradation typically occurs in the temperature range of 180–220 °C[2].

The Causality of Cleavage: This process is not a random fragmentation but a highly ordered, kinetically controlled unimolecular elimination. The reaction proceeds through a concerted, four-centered transition state[2]. The thermal energy applied overcomes the activation energy barrier (150–180 kJ/mol), driving the elimination of isobutylene gas and leaving behind a highly unstable carbamic acid intermediate[2]. This intermediate rapidly and spontaneously decarboxylates to yield carbon dioxide gas and the free 3-methoxypropylamine[3].

ThermalDegradation A Tert-butyl N-(3-methoxypropyl)carbamate (Stable at RT) B Four-Centered Transition State (ΔG‡, 180-220 °C) A->B Heat Input (Unimolecular) C Isobutylene (Gas) Mass Loss: 29.6% B->C Elimination D Carbamic Acid Intermediate (Highly Unstable) B->D Cleavage E Carbon Dioxide (Gas) Mass Loss: 23.3% D->E Rapid Decarboxylation F 3-Methoxypropylamine (Residual Mass: 47.1%) D->F Proton Transfer

Unimolecular thermal decomposition pathway of Tert-butyl N-(3-methoxypropyl)carbamate.

Quantitative Thermodynamic Parameters

To facilitate predictive modeling in formulation and synthesis, the core thermodynamic and kinetic parameters of this carbamate system are consolidated below.

ParameterValue RangeConditionsMechanistic Significance
Thermal Degradation Onset ( Td​ ) 180 – 220 °CN₂ atmosphere, 10 °C/minThreshold for unimolecular elimination[2].
Activation Energy ( Ea​ ) 150 – 180 kJ/molSolid state / MeltEnergy barrier to form the 4-centered transition state[2].
Acid Hydrolysis Rate ( kobs​ ) pH-dependent25 °C, AqueousExhibits first-order dependence on [H+] concentration[2].
Rotational Barrier ( ΔGrot‡​ ) ~65 – 75 kJ/molSolution (NMR)Quantifies the N–C(O) resonance stabilization[1].

Self-Validating Experimental Protocols

In rigorous drug development, data cannot simply be recorded; it must be internally validated. The following protocols are designed as "self-validating systems," ensuring that experimental artifacts are immediately identifiable.

Protocol A: Orthogonal TGA/DSC Thermal Profiling

This protocol determines the exact thermal stability limits of your specific batch of Tert-butyl N-(3-methoxypropyl)carbamate.

Causality & Self-Validation: By coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC), the system validates itself via mass balance. The theoretical mass loss of isobutylene (56.11 g/mol ) and CO₂ (44.01 g/mol ) from the parent molecule (189.25 g/mol ) is exactly 52.9% . If the TGA mass loss matches this theoretical value concurrently with a sharp DSC endotherm, the unimolecular elimination mechanism is internally validated without requiring external mass spectrometry.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0–10.0 mg of Tert-butyl N-(3-methoxypropyl)carbamate into an open aluminum oxide crucible.

  • Atmosphere Control: Purge the TGA/DSC furnace with ultra-high purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes to eliminate oxidative degradation pathways.

  • Thermal Ramping: Initiate a linear heating ramp of 10 °C/min from 25 °C to 300 °C.

  • Data Acquisition: Continuously monitor the derivative thermogravimetry (DTG) curve and heat flow.

  • Validation Check: Integrate the mass loss step corresponding to the endothermic peak at ~180–220 °C. Confirm that the total mass loss equals 52.9% (±0.5%).

Workflow S1 Sample Prep (Alumina Pan) S2 TGA/DSC (N2, 10°C/min) S1->S2 S3 Thermal Cleavage (180-220 °C) S2->S3 S4 Mass Balance (52.9% Loss) S3->S4 S5 Kinetic Validation (Arrhenius Plot) S4->S5

Self-validating TGA/DSC experimental workflow for thermodynamic stability profiling.

Protocol B: Mass-Balance HPLC Kinetic Assay for Acid Lability

Because Boc deprotection is kinetically controlled in acidic media, understanding its half-life under specific pH conditions is vital for API processing.

Causality & Self-Validation: Instead of merely tracking the disappearance of the starting material, this protocol requires the simultaneous quantification of the emerging 3-methoxypropylamine. By plotting the molar decay of the carbamate against the molar growth of the amine, the system achieves a closed mass balance. Any deviation from a 1:1 molar conversion instantly flags the presence of side reactions (e.g., ether cleavage).

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM solution of the carbamate in Acetonitrile. Add 1 mM of an inert internal standard (e.g., toluene) to correct for injection volume variations.

  • Reaction Initiation: Transfer 1.0 mL of the stock to a thermostatic vial at 25 °C. Add 9.0 mL of standardized 0.1 M HCl (aqueous). Start the timer.

  • Aliquot Quenching: At predetermined intervals (e.g., 5, 10, 20, 30, 60 minutes), extract 100 µL aliquots and immediately quench by neutralizing with 100 µL of 0.1 M NaOH to halt the kinetics.

  • Chromatographic Analysis: Inject the quenched samples into a Reverse-Phase HPLC (C18 column) using a gradient of Water/Acetonitrile (with 0.1% Formic Acid). Use a CAD (Charged Aerosol Detector) or ELSD, as the amine lacks a strong UV chromophore.

  • Validation Check: Calculate the molar concentrations. The sum of [Carbamate]t​+[Amine]t​ must equal [Carbamate]0​ at all time points t .

References

  • Thermodynamic and Kinetic Stability Profiles of tert-Butyl Carbamates Source: Smolecule URL
  • Source: National Institutes of Health (NIH)
  • Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters Source: Thieme-Connect URL

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Tert-butyl N-(3-methoxypropyl)carbamate

An Application Note and Step-by-Step Protocol for the Synthesis of Tert-butyl N-(3-methoxypropyl)carbamate Introduction: The Strategic Importance of Amine Protection In the landscape of modern organic synthesis, particul...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of Tert-butyl N-(3-methoxypropyl)carbamate

Introduction: The Strategic Importance of Amine Protection

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selective modification of multifunctional molecules is a cornerstone of innovation. Primary amines are ubiquitous functional groups, valued for their nucleophilicity and ability to form a wide range of chemical bonds. However, this inherent reactivity can be a double-edged sword, often necessitating a "protection" strategy to mask the amine's activity while other parts of a molecule are transformed.

The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robust stability across a broad spectrum of non-acidic chemical environments, including exposure to many nucleophiles, bases, and catalytic hydrogenation conditions.[1] Crucially, it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), ensuring the integrity of other sensitive functionalities within a complex molecule.[1][2]

This guide provides a detailed, field-tested protocol for the synthesis of Tert-butyl N-(3-methoxypropyl)carbamate, a common building block, through the N-tert-butoxycarbonylation of 3-methoxypropylamine. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive step-by-step procedure, and outline the necessary safety precautions for a successful and secure synthesis.

Reaction Mechanism and Principles

The synthesis of Tert-butyl N-(3-methoxypropyl)carbamate is achieved through the reaction of 3-methoxypropylamine with di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride. This transformation is a classic example of nucleophilic acyl substitution.

The reaction proceeds via the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[1][3]

  • Formation of Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate anion. This anion is an excellent leaving group.[3]

  • Proton Transfer & Decomposition: The tert-butyl carbonate anion is basic enough to deprotonate the newly formed, protonated carbamate. It subsequently decomposes into gaseous carbon dioxide (CO₂) and tert-butanol, which are stable byproducts.[1][3] The irreversible decomposition into a gas and a stable alcohol drives the reaction to completion.

While the reaction can proceed without a base, the addition of a mild base like triethylamine (TEA) or sodium bicarbonate is common practice to neutralize any acidic impurities and the tert-butoxycarbamic acid intermediate, further ensuring a high-yield reaction.[1]

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
3-MethoxypropylamineC₄H₁₁NO89.145.00 g56.11.0
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.2513.4 g61.71.1
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~50 mL--
Brine (Saturated NaCl solution)NaCl58.44~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed--
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (250 mL or 500 mL)

  • Glass funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Critical Safety Precautions

This procedure involves hazardous materials and must be performed with strict adherence to safety protocols.

ChemicalHazardsHandling Precautions
3-Methoxypropylamine Flammable liquid and vapor. Causes severe skin burns and eye damage.[4][5] Hygroscopic and air-sensitive.Handle in a chemical fume hood.[6] Wear appropriate PPE, including safety goggles, face shield, and chemical-resistant gloves.[4] Keep away from heat, sparks, and open flames.[4] Store in a cool, dry, well-ventilated area under an inert atmosphere if possible.[5]
Di-tert-butyl dicarbonate Flammable solid.[7][8] Fatal if inhaled.[8][9] Causes serious eye damage and skin irritation. May cause an allergic skin reaction.[7][8] Containers can build up pressure from slow decomposition into CO₂ gas.Always work in a well-ventilated chemical fume hood.[7] Avoid all contact with skin, eyes, and clothing.[8] Keep away from heat and open flames.[7] Open containers with care, pointing the cap away from you. Store refrigerated to minimize decomposition.
Dichloromethane (DCM) Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.Use exclusively within a chemical fume hood. Wear appropriate PPE, including gloves and safety goggles. Avoid inhaling fumes.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][11]

Visualizing the Synthetic Workflow

The following diagram outlines the major stages of the synthesis protocol.

SynthesisWorkflow A Reaction Setup (Amine + Solvent in Flask) B Reagent Addition (Add (Boc)₂O at 0°C) A->B Cool C Reaction Progress (Stir at Room Temp) B->C Warm to RT D Monitoring (Check by TLC) C->D Periodically D->C Incomplete E Aqueous Work-up (Quench, Wash, Extract) D->E Complete F Drying & Concentration (Dry with Na₂SO₄, Evaporate Solvent) E->F Isolate Organic Layer G Final Product Tert-butyl N-(3-methoxypropyl)carbamate F->G Purified Oil/Solid H Characterization (NMR, MS, etc.) G->H

Caption: Workflow for the Boc-protection of 3-methoxypropylamine.

Detailed Step-by-Step Synthesis Protocol

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxypropylamine (5.00 g, 56.1 mmol).

    • Add 100 mL of dichloromethane (DCM) to dissolve the amine.

    • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Boc Anhydride:

    • While stirring at 0 °C, add di-tert-butyl dicarbonate (13.4 g, 61.7 mmol, 1.1 equiv.) to the amine solution in portions over 5-10 minutes.

    • Causality Note: The addition is performed at 0 °C to control the initial exotherm of the reaction. Boc anhydride is added in slight excess to ensure the complete consumption of the starting amine.

  • Reaction Progression:

    • After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.

    • Continue to stir the solution at room temperature. The reaction progress should be monitored periodically.

    • Mechanism Insight: As the reaction proceeds, you may observe gas evolution (CO₂). It is critical not to run this reaction in a sealed system to allow the gas to escape safely.[3]

  • Monitoring the Reaction:

    • Monitor the reaction's completion using Thin Layer Chromatography (TLC), typically with a mobile phase such as 30% ethyl acetate in hexanes.

    • Spot the starting amine, the reaction mixture, and a co-spot on a TLC plate. The reaction is complete when the starting amine spot (visualized with ninhydrin stain or another suitable method) is no longer visible. This typically takes 2-4 hours.

  • Aqueous Work-up:

    • Once the reaction is complete, transfer the reaction mixture to a 250 mL separatory funnel.

    • Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted (Boc)₂O and neutralize acidic byproducts.

    • Shake the funnel, venting frequently to release any pressure buildup. Separate the organic layer (bottom layer for DCM).

    • Wash the organic layer with 50 mL of brine (saturated NaCl solution). This step helps to remove the bulk of the water from the organic phase.

    • Rationale: The aqueous washes are essential to remove water-soluble byproducts (like tert-butanol) and salts, simplifying the final purification step.

  • Drying and Concentration:

    • Transfer the isolated organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together.

    • Filter the solution to remove the Na₂SO₄.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. The bath temperature should be kept below 40 °C.

  • Final Product:

    • The resulting product, Tert-butyl N-(3-methoxypropyl)carbamate, should be a colorless to pale yellow oil or solid. The yield is typically high (>90%).

    • The product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved via flash column chromatography on silica gel.

  • Characterization:

    • The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Protocol for Boc protection of primary amines.
  • ChemicalBook. (2026).
  • AK Scientific, Inc. (n.d.).
  • Silver Fern Chemical, Inc. (n.d.).
  • Central Drug House (P) Ltd. (n.d.).
  • Carl ROTH. (2016).
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • North Metal and Chemical Company. (2018). 3-METHOXYPROPYLAMINE, 99.
  • Fisher Scientific. (2026).
  • Apollo Scientific. (2022).
  • ChemicalBook. (2023).

Sources

Application

Applications of Tert-butyl N-(3-methoxypropyl)carbamate in medicinal chemistry

Application Note: Strategic Utilization of Tert-butyl N-(3-methoxypropyl)carbamate in Medicinal Chemistry Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of Tert-butyl N-(3-methoxypropyl)carbamate in Medicinal Chemistry

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Profile

In modern drug discovery, the fine-tuning of a molecule’s physicochemical properties is often the deciding factor between a failed lead and a viable clinical candidate. Tert-butyl N-(3-methoxypropyl)carbamate (CAS: 911300-60-2)[1] serves as a highly versatile, orthogonally protected building block designed to introduce a 3-methoxypropylamine moiety into complex molecular scaffolds.

By masking the highly reactive primary amine with a tert-butyloxycarbonyl (Boc) group, chemists can perform aggressive cross-coupling, alkylation, or oxidation reactions elsewhere on the molecule without risking unwanted side reactions at the nitrogen center. Once deprotected, the resulting 3-methoxypropylamine acts as a potent nucleophile, ready for amidation, sulfonylation, or reductive amination.

Mechanistic Rationale in Drug Design

The decision to incorporate a 3-methoxypropyl side chain rather than a simple alkyl (e.g., propyl) or hydroxylated (e.g., 3-hydroxypropyl) chain is rooted in rational drug design and structure-activity relationship (SAR) optimization.

  • Solubility and Lipophilic Efficiency (LipE): The terminal ether oxygen acts as a hydrogen bond acceptor. This significantly increases the Topological Polar Surface Area (TPSA) and improves aqueous solubility compared to a strictly lipophilic alkyl chain, which is critical for oral bioavailability[].

  • Metabolic Stability: Unlike primary alcohols (which are highly susceptible to rapid Phase II glucuronidation or oxidation to carboxylic acids by alcohol dehydrogenases), the terminal methoxy group is metabolically robust. It provides the hydrophilic benefits of an oxygen atom without the associated metabolic liabilities.

  • Target Engagement: The flexible 3-carbon spacer allows the methoxy group to project into solvent-exposed channels of enzyme active sites, displacing high-energy water molecules and increasing overall binding entropy[3].

Quantitative Physicochemical Comparison

To illustrate the causality behind selecting the 3-methoxypropyl moiety, the table below summarizes the theoretical physicochemical shifts when substituting a generic scaffold's side chain.

Side Chain MoietyEst. LogP ShiftTPSA Contribution (Ų)Metabolic LiabilityRationale in Lead Optimization
Propylamine +0.4826.02LowHighly lipophilic; increases risk of hERG binding and reduces aqueous solubility.
3-Methoxypropylamine +0.12 35.25 Low Optimal balance; H-bond acceptor improves solubility; resists Phase II metabolism.
3-Hydroxypropylamine -0.5546.25HighToo hydrophilic for optimal BBB penetration; high risk of rapid glucuronidation.
Pharmacophore Logic Visualization

PharmacophoreLogic Core 3-Methoxypropyl Moiety Prop1 Terminal Methoxy (-OCH3) Core->Prop1 Prop2 Alkyl Spacer (-CH2CH2CH2-) Core->Prop2 Prop3 Primary Amine (Post-deprotection) Core->Prop3 Effect1 H-Bond Acceptor Improves Aqueous Solubility Prop1->Effect1 Effect2 Metabolic Stability Resists Phase II Glucuronidation Prop1->Effect2 Effect3 Flexibility Occupies Solvent Channels Prop2->Effect3 Effect4 Covalent Attachment Linkage to Target Scaffold Prop3->Effect4

Caption: Pharmacophore logic illustrating the functional and metabolic benefits of the 3-methoxypropyl group.

Applications in Target-Directed Drug Design

1. Carbonic Anhydrase and Metalloprotease Inhibitors The 3-methoxypropylamine moiety is frequently utilized in the synthesis of heterocyclic sulfonamides. For example, in the development of thienothiazine-based inhibitors (analogs of Brinzolamide impurities), the methoxypropyl side chain significantly enhances membrane permeability and solubility[]. The sulfonamide core binds the catalytic zinc ion, while the flexible methoxypropyl tail extends into the hydrophilic half of the active site, stabilizing the complex via hydrogen bonding with surrounding water networks.

2. Renin and Kinase Inhibitors In the design of biaryl piperidine-based renin inhibitors, the 3-methoxypropyl group is used to modulate the basicity of the molecule and occupy specific solvent-exposed channels[3]. This prevents the highly lipophilic core of the inhibitor from aggregating in aqueous media, thereby improving the pharmacokinetic profile without sacrificing target affinity.

Validated Synthetic Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocol details the deprotection and subsequent functionalization of Tert-butyl N-(3-methoxypropyl)carbamate. This protocol is designed as a self-validating system , incorporating specific checkpoints to prevent downstream failures.

Protocol: Boc-Deprotection and Sulfonylation/Amidation

Objective: To quantitatively remove the Boc protecting group and couple the resulting free amine to an electrophilic core (e.g., a sulfonyl chloride or activated carboxylic acid).

Phase 1: Acidic Cleavage (Boc Deprotection)

  • Preparation: Dissolve Tert-butyl N-(3-methoxypropyl)carbamate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Reaction: Cool the flask to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic nature of the acid addition and prevents the cleavage of the terminal ether.

  • Addition: Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise over 10 minutes. Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in Methanol, and analyze via LC-MS. The reaction is complete when the starting material peak (M+H = 190.25) completely disappears and is replaced by the free amine peak (M+H = 90.14).

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3 x 20 mL) to azeotropically remove residual TFA. Causality: Failing to remove excess TFA will require massive amounts of base in the next step, leading to salt precipitation and poor coupling yields. The product is 3-methoxypropylamine TFA salt.

Phase 2: Electrophilic Coupling (Sulfonylation Example)

  • Preparation: Dissolve the crude 3-methoxypropylamine TFA salt in anhydrous Tetrahydrofuran (THF, 0.1 M). Cool to 0 °C.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 3.5 eq). Causality: DIPEA is strictly chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the sulfonyl chloride.

  • Coupling: Slowly add the target Aryl Sulfonyl Chloride (1.05 eq). Stir for 1 hour at 0 °C, then allow to warm to room temperature.

  • Self-Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The primary amine (which stains dark purple) should be completely consumed.

  • Purification: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, dry over Na2SO4, and purify via flash chromatography.

Synthetic Workflow Visualization

SyntheticWorkflow Start Tert-butyl N-(3-methoxypropyl)carbamate Deprotection Acidic Cleavage (TFA/DCM) Removes Boc protecting group Start->Deprotection Intermediate 3-Methoxypropylamine (TFA Salt) Deprotection->Intermediate Reaction1 Sulfonylation (R-SO2Cl, DIPEA) Intermediate->Reaction1 Reaction2 Amidation (R-COOH, HATU, DIPEA) Intermediate->Reaction2 Product1 Sulfonamide Inhibitor (e.g., CAIX Target) Reaction1->Product1 Product2 Amide Scaffold (e.g., Renin Inhibitor) Reaction2->Product2

Caption: Synthetic workflow from Boc-protected precursor to active pharmaceutical ingredients.

References

  • BIOFOUNT - 911300-60-2 | tert-butyl N-(3-methoxypropyl)carbamate.
  • BOC Sciences - CAS 171273-35-1 (2-(3-methoxypropyl)-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide).
  • IRO Water Treatment - 3-Methoxypropylamine, MOPA Oxygen Scavenger.
  • Google Patents - WO2010114978A1 - Renin inhibitors.

Sources

Method

Application Note: Precision N-Alkylation of Tert-butyl N-(3-methoxypropyl)carbamate

Introduction and Mechanistic Rationale The selective N-alkylation of secondary amines is a fundamental transformation in medicinal chemistry and drug development. However, direct alkylation of primary aliphatic amines li...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The selective N-alkylation of secondary amines is a fundamental transformation in medicinal chemistry and drug development. However, direct alkylation of primary aliphatic amines like 3-methoxypropylamine often leads to uncontrollable over-alkylation, yielding complex mixtures of secondary, tertiary, and quaternary ammonium salts. To circumvent this, the amine is transiently protected as a tert-butyl carbamate (Boc group), forming tert-butyl N-(3-methoxypropyl)carbamate .

The Boc group serves a dual purpose: it sterically and electronically prevents spontaneous over-alkylation, and it lowers the pKa of the N-H bond (pKa ~ 13-16) compared to a free amine (pKa ~ 35-38). This allows for controlled deprotonation using a strong base, generating a highly nucleophilic carbamate anion that can be trapped by an alkyl halide[1].

Experimental Design: Causality and Reagent Selection

As a self-validating system, the protocol relies on specific physicochemical principles to ensure high yield and purity.

  • Base Selection (Sodium Hydride): NaH is the optimal base for this transformation[2]. Weaker bases like K₂CO₃ are insufficient for complete deprotonation of the carbamate at room temperature, while stronger bases like n-BuLi risk nucleophilic attack on the carbamate carbonyl. NaH acts as an irreversible base, evolving hydrogen gas which drives the equilibrium forward and provides a visual cue (bubbling) to validate active deprotonation.

  • Solvent (Anhydrous DMF): N,N-Dimethylformamide (DMF) is highly polar and aprotic. It effectively solvates the sodium cation, leaving the carbamate anion "naked" and highly reactive for the subsequent SN2 displacement.

  • Temperature Control (0 °C to RT): Deprotonation is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation of the Boc group and minimizes solvent decomposition[2].

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the N-alkylation of Boc-protected aliphatic amines, demonstrating the superiority of the NaH/DMF system.

Base (Equivalents)SolventTemperature ProfileAlkylating AgentConversion Yield (%)
K₂CO₃ (2.0 eq)DMF80 °C (12 h)Benzyl Bromide42% (Incomplete)
Cs₂CO₃ (1.5 eq)MeCN60 °C (12 h)Benzyl Bromide68%
NaH (1.2 eq)THF0 °C to RT (6 h)Benzyl Bromide85%
NaH (1.2 eq) DMF 0 °C to RT (4 h) Benzyl Bromide >95%

Reaction Workflow Visualization

G SM Tert-butyl N-(3-methoxypropyl)carbamate (Substrate) Deprot Deprotonation NaH / Anhydrous DMF 0°C, 30 min SM->Deprot H2 evolution Anion Carbamate Anion [Boc-N(-)-R] Na+ Deprot->Anion Alk SN2 Alkylation R'-X Addition 0°C to RT, 2-4 h Anion->Alk Electrophile Prod N-Alkylated Carbamate (Target Product) Alk->Prod Workup

Workflow for the NaH-mediated N-alkylation of Boc-protected 3-methoxypropylamine.

Step-by-Step Protocol: N-Alkylation

Safety Warning: Sodium hydride (NaH) is highly pyrophoric. Handle under an inert atmosphere (Argon or Nitrogen). Quench all reactions carefully.

Phase 1: Preparation and Deprotonation
  • System Purge: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 10 minutes.

  • Base Addition: Quickly add Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) to the flask.

    • Self-Validation Step: To remove mineral oil, wash the NaH with anhydrous hexane (2 x 3 mL) under argon, decanting the solvent via syringe. Residual hexane is removed under vacuum.

  • Solvation: Suspend the washed NaH in anhydrous DMF (5.0 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve tert-butyl N-(3-methoxypropyl)carbamate (1.0 mmol, 189 mg) in anhydrous DMF (2.0 mL). Add this solution dropwise to the NaH suspension over 10 minutes[1].

    • Causality Note: Dropwise addition controls the rate of hydrogen gas evolution. Observe bubbling; the cessation of bubbling (typically after 30-45 minutes at 0 °C) indicates complete formation of the carbamate anion.

Phase 2: Alkylation
  • Electrophile Addition: While maintaining the reaction at 0 °C, add the alkyl halide (e.g., Benzyl bromide, 1.2 mmol, 142 µL) dropwise via syringe.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20-25 °C). Stir for 2 to 4 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The starting carbamate stains positively with Ninhydrin (after brief heating to deprotect), while the tertiary product will not.

Phase 3: Quenching and Isolation
  • Quenching: Cool the flask back to 0 °C. Slowly add saturated aqueous NH₄Cl (5 mL) dropwise to quench any unreacted NaH. Caution: Vigorous bubbling may occur.

  • Extraction: Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Washing: Wash the combined organic layers with distilled water (3 x 20 mL) to remove DMF, followed by Brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure N-alkylated tert-butyl N-(3-methoxypropyl)carbamate.

References

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds Source: PMC / National Institutes of Health URL:[Link]

  • A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted Boc anhydride from Tert-butyl N-(3-methoxypropyl)carbamate mixtures

Target Audience: Researchers, scientists, and drug development professionals. Topic: Purification of Tert-butyl N-(3-methoxypropyl)carbamate mixtures.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Topic: Purification of Tert-butyl N-(3-methoxypropyl)carbamate mixtures.

Welcome to the Technical Support Center. This guide addresses a ubiquitous challenge in amine protection workflows: the persistence of unreacted di-tert-butyl dicarbonate ( Boc2​O ) in crude reaction mixtures. Because Boc2​O lacks a strong chromophore and often co-elutes with non-polar products during silica gel chromatography, chemical quenching is the most reliable method for its removal[1].

Causality and Strategy: Why Does Boc2​O Persist?

During the synthesis of Tert-butyl N-(3-methoxypropyl)carbamate, an excess of Boc2​O (typically 1.1 to 1.5 equivalents) is often used to drive the protection of 3-methoxypropylamine to completion. Because Boc2​O has low water solubility, standard aqueous workups (e.g., brine or water washes) fail to hydrolyze or extract it effectively[1].

The Self-Validating Solution: Instead of relying on passive hydrolysis, we actively introduce a nucleophilic amine scavenger—such as N,N-dimethylethylenediamine (DMEDA) or imidazole[2]. These reagents rapidly attack the electrophilic carbonyls of the residual Boc2​O . The resulting adducts possess highly polar or ionizable functional groups (e.g., tertiary amines or imidazolium ions) that are quantitatively partitioned into the aqueous phase during a mild acidic wash, leaving the highly organic-soluble Tert-butyl N-(3-methoxypropyl)carbamate in the organic layer[1].

Quantitative Comparison of Removal Strategies

The following table summarizes the efficiency and causality of different Boc2​O removal methods to help you select the optimal approach for your specific workflow[1].

MethodReagent / ConditionEstimated EfficiencyCausality & MechanismDrawbacks
Chemical Quenching (Amine) N,N-dimethylethylenediamine>99%Forms a basic urea adduct easily extracted into dilute aqueous acid.Requires an acidic wash; product must tolerate pH 3-4.
Chemical Quenching (Azole) Imidazole>95%Forms Boc-imidazole, which decomposes/extracts in dilute acid[2].Boc-imidazole can sometimes be stubborn to fully hydrolyze.
Physical Removal High Vacuum Evaporation>90% Boc2​O boils at ~57 °C under high vacuum (<1 mmHg)[3].Tert-butyl N-(3-methoxypropyl)carbamate is low molecular weight and may co-evaporate.
Aqueous Hydrolysis Saturated NaHCO3​ Wash70-85%Base-catalyzed hydrolysis of the anhydride into t-butanol and CO2​ [1].Slow kinetics; requires vigorous, repeated washing.

Frequently Asked Questions (FAQs)

Q: I used a standard silica column, but my Tert-butyl N-(3-methoxypropyl)carbamate is still contaminated with Boc2​O . Why? A: Boc2​O is highly lipophilic and often streaks or co-elutes with carbamates on normal-phase silica. Furthermore, it does not absorb UV light strongly, making it invisible to standard UV detectors unless derivatized (e.g., with ninhydrin or potassium permanganate stains)[2]. Chemical quenching prior to chromatography is highly recommended[1].

Q: Can I just leave the mixture on the rotary evaporator longer? A: While Boc2​O is somewhat volatile (bp ~57 °C at low pressure)[3], your specific product, Tert-butyl N-(3-methoxypropyl)carbamate, is also a relatively small, aliphatic molecule. Prolonged high-vacuum distillation risks co-evaporating your desired product alongside the Boc2​O .

Q: Will the acidic wash used to remove the DMEDA-Boc adduct deprotect my product? A: No, provided you control the conditions. The Boc group is stable to dilute, weak acids (like 5-10% citric acid or 0.5 M HCl) at room temperature for the short duration of an extraction[2]. Deprotection typically requires strong, concentrated acids like neat Trifluoroacetic acid (TFA) or 4M HCl in dioxane[4].

Experimental Workflows & Methodologies

Protocol: DMEDA Quenching Workflow

This protocol is a self-validating system: the addition of the diamine ensures all anhydride is consumed, and the subsequent acid wash ensures all basic components (the scavenger and its adduct) are removed, guaranteeing a neutral, pure organic phase[].

Step-by-Step Methodology:

  • Reaction Completion: Verify the complete consumption of 3-methoxypropylamine via TLC or LC-MS.

  • Scavenger Addition: To the crude reaction mixture (typically in DCM or EtOAc), add 1.5 equivalents of N,N-dimethylethylenediamine relative to the estimated remaining Boc2​O [].

  • Incubation: Stir the mixture at room temperature for 30 to 60 minutes. The primary amine of DMEDA will react with Boc2​O to form a Boc-protected tertiary amine adduct.

  • Acidic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer twice with an equal volume of 10% aqueous citric acid or 0.5 M HCl[2]. Causality: The acidic aqueous phase protonates the tertiary amine of the adduct, rendering it highly water-soluble.

  • Neutralization: Wash the organic layer once with saturated aqueous NaHCO3​ to remove residual acid, followed by one wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield pure Tert-butyl N-(3-methoxypropyl)carbamate.

Workflow Visualization

Caption: Chemical quenching workflow utilizing DMEDA to selectively partition unreacted Boc anhydride.

References

  • Reddit Community. "removal of excess boc anhydride". r/OrganicChemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for Tert-butyl N-(3-methoxypropyl)carbamate Synthesis

Welcome to the Technical Support Center for amine protection workflows. This guide is specifically engineered for researchers and drug development professionals synthesizing Tert-butyl N-(3-methoxypropyl)carbamate via th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amine protection workflows. This guide is specifically engineered for researchers and drug development professionals synthesizing Tert-butyl N-(3-methoxypropyl)carbamate via the reaction of 3-methoxypropylamine with di-tert-butyl dicarbonate (Boc₂O).

Here, we bypass generic advice to focus on the exact thermodynamic and kinetic variables that dictate the success of this specific aliphatic amine protection.

Reaction Workflow & Temperature Control Points

G Start 3-Methoxypropylamine + Solvent (DCM) Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Dropwise Addition of Boc2O Cooling->Addition Prevents Exotherm Warming Warm to 20-25 °C (Room Temp) Addition->Warming Controlled Rate Reaction Stir 2-6 hours (Monitor via TLC) Warming->Reaction Drives to Completion Workup Aqueous Workup & Extraction Reaction->Workup Amine Consumed Product Tert-butyl N-(3-methoxypropyl)carbamate Workup->Product

Workflow for temperature-controlled N-Boc protection of 3-methoxypropylamine.

Frequently Asked Questions (FAQs)

Q1: Why is strict temperature control critical during the addition of Boc anhydride to 3-methoxypropylamine? A: The reaction between 3-methoxypropylamine (a highly nucleophilic primary aliphatic amine) and Boc₂O is heavily exothermic. If Boc₂O is added rapidly at room temperature (≥ 25 °C), the localized heat of reaction can trigger the thermal decomposition of the anhydride into tert-butanol and carbon dioxide gas [1]. This reduces the effective stoichiometry of your protecting agent, leading to incomplete conversion. Furthermore, elevated temperatures increase the kinetic accessibility of side reactions, such as the formation of symmetrical ureas or isocyanates, particularly if basic catalysts are utilized [2].

Q2: What is the optimal temperature profile for this specific Boc protection? A: A biphasic temperature profile is universally recommended for aliphatic primary amines to balance safety, yield, and purity [3]:

  • Initiation Phase (0 °C to 5 °C): The amine and solvent are cooled. Boc₂O is added dropwise. The low temperature acts as a thermodynamic brake, suppressing the exotherm and preventing thermal degradation.

  • Maturation Phase (20 °C to 25 °C): After the addition is complete, the reaction is allowed to warm naturally to room temperature. This provides the necessary thermal energy to drive the reaction to >95% completion over 2 to 6 hours [1].

Q3: How do solvent choices interact with temperature to affect the yield? A: The choice of solvent dictates the system's heat capacity. In highly polar or aqueous-organic mixtures (e.g., THF/H₂O or DCM/H₂O), the water acts as a thermal buffer, making the exotherm easier to control [4]. Conversely, solvent-free conditions—while environmentally benign—remove this thermal buffer entirely, requiring rigorous temperature monitoring to prevent localized hot spots and subsequent urea formation [1].

Quantitative Temperature Optimization Data
Reaction PhaseTarget Temp (°C)Consequence of Temp Too Low (< Target)Consequence of Temp Too High (> Target)
Boc₂O Addition 0 - 5 °CSluggish initial kinetics; reagent pooling leading to delayed exotherms.Exothermic runaway; Boc₂O degradation; Urea/Isocyanate formation.
Maturation 20 - 25 °CIncomplete conversion; residual starting amine after 12 hours.Unnecessary energy use; potential for trace side-reactions.

Troubleshooting Guide

Troubleshooting Issue Sub-optimal Yield or Impure Product CheckTLC TLC Analysis: Starting Material Left? Issue->CheckTLC YesSM Incomplete Reaction CheckTLC->YesSM Yes NoSM Side Products Formed CheckTLC->NoSM No (Multiple spots) FixTempLow Increase maturation temp to 25 °C YesSM->FixTempLow Sluggish kinetics FixTempHigh Ensure 0 °C during Boc2O addition NoSM->FixTempHigh Thermal degradation

Diagnostic logic tree for troubleshooting Boc protection temperature issues.

Issue 1: High levels of urea or isocyanate byproducts detected via TLC/NMR.

  • Root Cause: Thermal runaway during the addition phase. Mechanistic studies demonstrate that elevated temperatures (even transient spikes) during the reaction of amines with Boc₂O can shift the reaction pathway toward isocyanate intermediates. These isocyanates rapidly react with unreacted 3-methoxypropylamine to form symmetrical ureas [2].

  • Resolution: Implement a self-validating cooling loop (see protocol below). Ensure the internal flask temperature remains below 5 °C during the entire Boc₂O addition.

Issue 2: Incomplete conversion (Starting material remains after 12 hours).

  • Root Cause: Either the maturation temperature was too low (e.g., the flask was left in a melting ice bath overnight), or the Boc₂O degraded due to poor storage/moisture exposure prior to the reaction.

  • Resolution: Ensure the reaction is actively warmed to 20-25 °C after addition. Verify Boc₂O integrity; it should be a low-melting solid or clear liquid, not a highly pressurized or opaque, degraded mass.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system . By incorporating internal temperature checks and specific TLC stains, the procedure inherently verifies its own success at each critical juncture.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxypropylamine (10.0 mmol, 1.0 equiv) in 20 mL of anhydrous dichloromethane (DCM).

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Insert an internal temperature probe. Stir for 10 minutes until the internal temperature stabilizes at 0–2 °C .

  • Reagent Preparation: Dissolve di-tert-butyl dicarbonate (Boc₂O, 10.5 mmol, 1.05 equiv) in 10 mL of DCM. Load this solution into a pressure-equalizing addition funnel.

  • Controlled Exotherm (Self-Validation Step): Begin dropwise addition of the Boc₂O solution at a rate of ~1 drop per second.

    • Validation Check: Continuously monitor the internal temperature. If the temperature rises above 5 °C , halt the addition immediately. Allow the system to cool back to 2 °C before resuming. This closed-loop feedback prevents thermal degradation.

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C).

  • Monitoring (Self-Validation Step): Stir for 3 hours. Perform Thin Layer Chromatography (TLC) using an eluent of 10% MeOH in DCM. Stain the plate with Ninhydrin and heat.

    • Validation Check: The reaction is complete when the primary amine starting material spot (which stains a vivid pink/purple with Ninhydrin) completely disappears [1].

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL), followed by distilled water (20 mL) and brine (20 mL). The mild basic wash removes any unreacted acidic impurities without risking the cleavage of the newly formed Boc group [3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Tert-butyl N-(3-methoxypropyl)carbamate as a clear oil.

References

  • BenchChem. Optimizing reaction time and temperature for N-Boc protection.1

  • The Journal of Organic Chemistry (ACS). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.2

  • BenchChem. A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis.3

  • ResearchGate. N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions.4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Emulsion Formation in Tert-butyl N-(3-methoxypropyl)carbamate Extractions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve one of the most notorious bottlenecks in or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve one of the most notorious bottlenecks in organic synthesis: emulsion formation during liquid-liquid extraction (LLE).

This guide specifically addresses the extraction of Tert-butyl N-(3-methoxypropyl)carbamate (Boc-protected 3-methoxypropylamine), providing field-proven insights, mechanistic explanations, and self-validating protocols.

Part 1: Frequently Asked Questions (The Causality & Mechanism)

Q: Why does Tert-butyl N-(3-methoxypropyl)carbamate consistently form stubborn emulsions during liquid-liquid extraction? A: The root cause is the molecule's inherent amphiphilic (surfactant-like) nature[1]. The structure consists of a highly hydrophobic tert-butyl group (the Boc protection) and a hydrophilic, hydrogen-bonding methoxypropyl chain. During extraction, these molecules migrate to the aqueous-organic interface. The hydrophilic tail interacts with the water, while the hydrophobic head remains in the organic solvent. This drastically lowers the interfacial tension between the two phases, stabilizing micro-droplets of one solvent within the other and resulting in a persistent emulsion[1][2].

Q: Does the choice of organic solvent impact the severity of the emulsion? A: Absolutely. Emulsions are heavily dependent on the density differential and polarity index of the two phases[3][4]. Solvents with densities very close to water (like ethyl acetate or certain ether mixtures) are highly prone to emulsification when surfactant-like solutes are present. Furthermore, if the reaction mixture contains water-miscible co-solvents (e.g., THF or methanol from the Boc-protection step), they act as co-surfactants, further stabilizing the emulsion[5].

Q: Can unreacted starting materials contribute to the problem? A: Yes. If the reaction did not go to completion, unreacted 3-methoxypropylamine remains in the mixture. Depending on the pH, this amine can also act as a surfactant. Adjusting the pH to ensure the amine is fully protonated (ionized) will force it into the aqueous layer, reducing its presence at the interface[3][4].

Part 2: Visualizing the Problem and the Solution

To understand how to defeat the emulsion, we must visualize both the chemical causality and the troubleshooting workflow.

Causality Boc Boc Group (Hydrophobic) Molecule Tert-butyl N-(3-methoxypropyl)carbamate (Amphiphilic Molecule) Boc->Molecule Methoxy Methoxypropyl Chain (Hydrophilic) Methoxy->Molecule Interface Accumulation at Aqueous-Organic Interface Molecule->Interface Drives Tension Drastic Drop in Interfacial Tension Interface->Tension Causes Emulsion Stable Emulsion Formation Tension->Emulsion Results in

Logical causality of emulsion formation by amphiphilic Boc-protected amines.

Workflow Start Active Emulsion Detected Wait Step 1: Allow to sit & gently swirl Start->Wait Brine Step 2: Add Saturated NaCl (Brine) Wait->Brine Persists Success Phase Separation Achieved Wait->Success Resolved Solvent Step 3: Dilute Organic Phase Brine->Solvent Persists Brine->Success Resolved Filter Step 4: Filter through Celite / Centrifuge Solvent->Filter Persists Solvent->Success Resolved Filter->Success Resolved

Step-by-step workflow for resolving persistent liquid-liquid extraction emulsions.

Part 3: Troubleshooting Guide & Methodologies

If you are currently staring at a separatory funnel full of a milky, unseparated mixture, execute the following methodologies in order.

Step 1: Mechanical Agitation Adjustment

The Science: Vigorous shaking creates microscopic droplets, maximizing the surface area for the amphiphilic carbamate to stabilize the emulsion. The Fix: Stop shaking. Allow the funnel to sit for 15-30 minutes. Gently swirl the funnel in a circular motion, or use a glass rod to gently stir the interface[1][5]. This encourages micro-droplets to coalesce without introducing new sheer forces.

Step 2: The "Salting Out" Effect (Brine Addition)

The Science: Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous layer. This drastically reduces the solubility of the polar methoxypropyl tail in the water, forcing the entire molecule into the organic phase—a phenomenon known as "salting out"[6][7]. It also increases the density of the aqueous layer, improving the density differential between the phases[6][8]. The Fix: Add 10-20% (by volume) of saturated aqueous NaCl to the separatory funnel. Gently swirl and observe the interface.

Step 3: Solvent Density Modification

The Science: Emulsions persist when the density of the organic layer is too close to that of the aqueous layer. The Fix: If your organic layer is ethyl acetate or ether, add more of the organic solvent to dilute the solute concentration and lower the organic phase's density[8][9]. Alternatively, adding a small amount of a non-polar, low-density solvent like pentane or hexane can rapidly decrease the organic layer's density, forcing separation[8].

Step 4: Mechanical Disruption (Filtration or Centrifugation)

The Science: If chemical adjustments fail, the physical barrier of the emulsion must be broken. The Fix:

  • Filtration: Drain the emulsion layer and pass it through a pad of Celite or a glass wool plug[1][9]. The high surface area of the silica/glass breaks the micro-droplets, allowing the phases to separate in the receiving flask.

  • Centrifugation: For smaller volumes, transfer the emulsion to a centrifuge tube and spin at 3000 x g for 5 minutes. The centrifugal force overcomes the interfacial tension, rapidly coalescing the phases[1][10].

Part 4: Quantitative Data Summary

Intervention TechniqueMechanism of ActionEfficacy for Boc-CarbamatesEst. Time Required
Gentle Swirling Promotes droplet coalescence by reducing sheer stress[1].Low to Moderate15 - 30 mins
Brine (NaCl) Addition "Salting out"; increases aqueous ionic strength and density[7][8].High5 - 10 mins
Solvent Dilution Alters density differential between phases[8].Moderate5 mins
Celite Filtration Physically shears stabilized micro-droplets[6][9].Very High10 - 15 mins
Centrifugation Forces phase separation via high gravitational force[1][10].Extremely High5 mins

Part 5: Self-Validating Extraction Protocol (Prevention)

The best way to handle an emulsion is to prevent it from forming. Use this self-validating protocol for the workup of Tert-butyl N-(3-methoxypropyl)carbamate.

Pre-Extraction Preparation:

  • Evaporate Co-solvents: After the Boc-protection reaction is complete, use a rotary evaporator to remove any volatile, water-miscible solvents (e.g., THF, methanol, or acetone) before adding your extraction solvent. Validation: The mixture should appear as an aqueous suspension or oil-in-water mixture, lacking the distinct odor of the reaction solvent[5].

  • pH Adjustment: Adjust the aqueous mixture to pH ~4-5 using 1M HCl. Causality: This protonates any unreacted 3-methoxypropylamine, locking it into the aqueous phase and preventing it from acting as a co-surfactant[1][3]. Validation: Verify pH with indicator paper.

Extraction Execution: 3. Solvent Selection: Add an organic solvent with a good density differential (e.g., Dichloromethane for a heavy organic phase, or MTBE for a light organic phase). Avoid Ethyl Acetate if possible, as it is highly prone to emulsification with this specific substrate. 4. Agitation: Do not shake vigorously. Invert the separatory funnel gently 5-10 times, venting the stopcock after each inversion[1]. 5. Phase Separation: Allow the funnel to rest. The phases should separate cleanly within 5 minutes. 6. Validation of Success: Spot the isolated organic phase on a TLC plate and stain with Ninhydrin. Self-Validation: The spot should not turn purple. A lack of purple indicates that no free amine was extracted, confirming that your pH adjustment successfully kept the surfactant-like starting material in the aqueous phase.

Part 6: References

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? ResearchGate. Available at:[Link]

  • solid-liquid extraction. Columbia University. Available at: [Link]

  • Tackling emulsions just got easier. Biotage. Available at:[Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at:[Link]

  • Enhancing Extractions by Salting Out. LCGC International. Available at:[Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? SCION Instruments. Available at:[Link]

  • Problems with extractions. Chemistry Teaching Labs - University of York. Available at:[Link]

  • 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Boc vs. Cbz Protection Strategies for 3-Methoxypropylamine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Substrate Profiling 3-Methoxypropylamine (CAS: 5332-73-0) is a highly versatile primary aliphatic amine featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Substrate Profiling

3-Methoxypropylamine (CAS: 5332-73-0) is a highly versatile primary aliphatic amine featuring a terminal ether linkage. It is frequently utilized as a hydrophilic linker or pharmacophore in medicinal chemistry, notably in the synthesis of P2Y2 receptor antagonists[1] and hedgehog signaling inhibitors[2]. Because the ether oxygen at the 3-position is inert under standard peptide coupling and scaffold decoration conditions, the synthetic challenge lies entirely in managing the reactivity of the primary amine.

When incorporating 3-methoxypropylamine into complex multi-step syntheses, temporary masking of the amine is required to prevent unwanted oligomerization or side reactions. The two most prominent carbamate-based protecting groups are tert-Butyloxycarbonyl (Boc) [3] and Carboxybenzyl (Cbz or Z) [4]. This guide objectively compares these two strategies, providing field-proven protocols and the mechanistic causality behind each experimental choice.

Strategic Comparison & Orthogonality Logic

The selection between Boc and Cbz does not depend on the inherent reactivity of 3-methoxypropylamine—both reagents protect the amine with >85% efficiency. Instead, the choice is governed by the orthogonal cleavage requirements of the downstream synthesis[4].

  • Boc Protection is acid-labile. It is the optimal choice when the downstream molecule contains reducible functional groups (e.g., alkenes, alkynes, or halogens) that would be destroyed by catalytic hydrogenation[3].

  • Cbz Protection is removed via hydrogenolysis or strong Lewis acids. It is ideal when the target molecule contains acid-sensitive moieties (e.g., tert-butyl esters, acetals) that would not survive the harsh trifluoroacetic acid (TFA) conditions required for Boc removal[4].

Table 1: Quantitative Comparison of Protection Strategies
ParameterN-Boc StrategyN-Cbz Strategy
Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Yield 90–98%85–95%
Reaction Byproducts tert-Butanol, CO₂ (gas)HCl (Requires base neutralization)
Deprotection Reagent Strong Acid (TFA, HCl in dioxane)Hydrogenolysis (H₂, Pd/C) or HBr/AcOH
Cleavage Byproducts Isobutylene (gas), CO₂ (gas)Toluene, CO₂ (gas)
Orthogonality Stable to H₂, Pd/C, and strong basesStable to TFA and mild bases

Mechanistic Workflows & Decision Matrices

Orthogonality Start 3-Methoxypropylamine (Primary Amine) Condition Downstream Deprotection Constraint? Start->Condition Acid Requires Acidic Cleavage (e.g., TFA, HCl) Condition->Acid Molecule has reducible groups (alkenes, alkynes) Hydrogenation Requires Hydrogenolysis (H2, Pd/C) Condition->Hydrogenation Molecule has acid-labile groups (t-Bu esters, acetals) Boc Select Boc Protection (Boc2O) Acid->Boc Cbz Select Cbz Protection (Cbz-Cl) Hydrogenation->Cbz

Caption: Logic tree for selecting Boc vs. Cbz protection based on downstream cleavage constraints.

Workflow Amine 3-Methoxypropylamine Boc_Rxn Boc2O, Base (or Catalyst-free) Amine->Boc_Rxn Cbz_Rxn Cbz-Cl, NaOH (Schotten-Baumann) Amine->Cbz_Rxn Boc_Prod N-Boc-3-methoxypropylamine Boc_Rxn->Boc_Prod Boc_Deprotect TFA / DCM or HCl / Dioxane Boc_Prod->Boc_Deprotect Boc_Deprotect->Amine Deprotection Cbz_Prod N-Cbz-3-methoxypropylamine Cbz_Rxn->Cbz_Prod Cbz_Deprotect H2, Pd/C (Hydrogenolysis) Cbz_Prod->Cbz_Deprotect Cbz_Deprotect->Amine Deprotection

Caption: Protection and deprotection cycles for N-Boc and N-Cbz derivatives of 3-methoxypropylamine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating physical or chemical cues that confirm reaction progress without immediate reliance on complex analytical instrumentation.

Protocol A: Water-Mediated Catalyst-Free N-Boc Protection

Causality: While traditional Boc protection utilizes organic solvents and bases (like Et₃N or DMAP), utilizing water as a solvent leverages the hydrophobic effect to drive the organic substrates together[5],[6]. The nucleophilic primary amine attacks the electrophilic anhydride of Boc₂O. The leaving group, tert-butyl carbonate, spontaneously decomposes into tert-butanol and CO₂ gas[7]. The evolution of this gas serves as a direct, self-validating visual indicator of reaction progress.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methoxypropylamine (1.0 mmol, ~89 mg) in distilled water (10 mL). Add a minimal amount of acetone (0.5 mL) to aid the solubility of the incoming reagent.

  • Addition: Add Boc₂O (1.05 mmol, ~229 mg) dropwise at room temperature.

  • Validation & Monitoring: Stir the biphasic mixture vigorously. Self-Validation Cue: Effervescence (bubbling of CO₂) will begin immediately. The reaction is complete when gas evolution ceases entirely (typically 10–15 minutes).

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-3-methoxypropylamine as a clear oil.

Protocol B: Schotten-Baumann N-Cbz Protection

Causality: Benzyl chloroformate (Cbz-Cl) generates equimolar amounts of HCl upon reacting with amines. Because 3-methoxypropylamine is highly basic (pKa ~10.5), unneutralized HCl will protonate the remaining starting material, rendering it non-nucleophilic and stalling the reaction[4]. A biphasic Schotten-Baumann system utilizing aqueous NaOH continuously partitions and neutralizes the acid, maintaining the amine in its active, deprotonated state.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methoxypropylamine (1.0 mmol, ~89 mg) in a 1:1 mixture of THF and 1M aqueous NaOH (10 mL total volume).

  • Thermal Control: Cool the mixture to 0 °C in an ice bath. Causality: Low temperatures suppress the competing side-reaction of Cbz-Cl hydrolysis by the aqueous base.

  • Addition: Add Cbz-Cl (1.1 mmol, ~187 mg) dropwise over 10 minutes with vigorous stirring.

  • Validation & Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Self-Validation Cue: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The disappearance of the dark purple primary amine spot confirms complete conversion to the carbamate.

  • Workup: Separate the layers. Extract the aqueous phase with dichloromethane (2 x 10 mL). Wash the combined organics with 0.1M HCl (to remove any trace unreacted amine), dry over MgSO₄, and concentrate to yield N-Cbz-3-methoxypropylamine.

Protocol C: Orthogonal Deprotection Strategies
  • Boc Cleavage (Acidic): Treat N-Boc-3-methoxypropylamine with a 50% v/v solution of TFA in dichloromethane for 30 minutes at room temperature. Causality: The strong acid protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation (which eliminates to form volatile isobutylene) and decarboxylation[3]. Evaporation of the solvent yields the amine as a TFA salt.

  • Cbz Cleavage (Hydrogenolysis): Dissolve N-Cbz-3-methoxypropylamine in methanol. Add 10 wt% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm, via balloon) for 4 hours. Causality: Palladium catalyzes the hydrogenolysis of the benzyl-oxygen bond, releasing toluene and an unstable carbamic acid that spontaneously decarboxylates to yield the free amine[4]. Filter through Celite to remove the catalyst.

References

  • [3] Wikipedia Contributors. "tert-Butyloxycarbonyl protecting group." Wikipedia, The Free Encyclopedia. URL: [Link]

  • [4] Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry. URL: [Link]

  • [7] Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Total Synthesis. URL: [Link]

  • [5] Chankeshwara, S. V., et al. "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions." ISRN Organic Chemistry. URL: [Link]

  • [1] ACS Publications. "Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925." Journal of Medicinal Chemistry. URL: [Link]

  • [6] SciSpace. "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions." SciSpace. URL: [Link]

  • [2] Google Patents. "Pyridyl inhibitors of hedgehog signalling." US Patent US7888364B2. URL:

Sources

Comparative

HPLC Method Validation for Tert-butyl N-(3-methoxypropyl)carbamate Purity: A Comparison Guide

Tert-butyl N-(3-methoxypropyl)carbamate (CAS 911300-60-2) is a critical aliphatic Boc-protected amine intermediate utilized in advanced pharmaceutical synthesis. Determining the chemical purity of this molecule presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Tert-butyl N-(3-methoxypropyl)carbamate (CAS 911300-60-2) is a critical aliphatic Boc-protected amine intermediate utilized in advanced pharmaceutical synthesis. Determining the chemical purity of this molecule presents a classic analytical dilemma: it lacks an extended conjugated π -system or aromatic rings, rendering its molar absorptivity ( ε ) exceptionally low.

As a Senior Application Scientist, I frequently observe methods fail during late-stage validation because initial development relied on forcing Ultraviolet (UV) detection at low wavelengths (e.g., 200–210 nm). This approach inevitably leads to severe baseline drift during gradient elution, high solvent background noise, and poor sensitivity for trace impurities.

This guide objectively compares detection strategies and column chemistries to establish the optimal analytical conditions for this molecule. Furthermore, it provides a self-validating, step-by-step protocol for method validation in strict accordance with the [1].

Part 1: Objective Performance Comparisons

Detector Comparison: The Causality of CAD Superiority

The target molecule consists of a flexible aliphatic chain, an ether linkage, and a carbamate (Boc) group. Traditional UV detection relies on light absorption, which fails here. Conversely, a Charged Aerosol Detector (CAD) is an evaporative, mass-based detector. It measures the charge transferred to residual non-volatile analyte particles after the mobile phase is evaporated. Because the Boc-amine is non-volatile relative to the highly volatile mobile phase (Water/Acetonitrile with Formic Acid), CAD provides a uniform, highly sensitive response entirely independent of chromophores [2].

Table 1: Detector Performance Comparison (Analyte: Tert-butyl N-(3-methoxypropyl)carbamate)

Performance MetricHPLC-UV (210 nm)HPLC-CAD (Evap Temp: 35°C)Scientific Causality
Limit of Detection (LOD) 12.5 µg/mL0.8 µg/mLCAD measures mass directly; UV suffers from low molar absorptivity.
Signal-to-Noise (at 50 µg/mL) 14:1215:1Formic acid absorbs UV at 210 nm (high noise) but evaporates in CAD (low noise).
Baseline Stability (Gradient) Severe positive driftFlat / StableOrganic solvent gradients change UV absorbance but do not affect CAD particle charge.
Response Uniformity Highly variableUniform across impuritiesCAD response is proportional to analyte mass, ensuring accurate impurity profiling [3].
Column Chemistry: Standard C18 vs. Polar-Embedded C18

While the Boc group provides hydrophobicity, the ether oxygen and carbamate nitrogen participate heavily in hydrogen bonding. To retain polar degradants (such as the deprotected 3-methoxypropylamine), the method requires highly aqueous initial mobile phase conditions (e.g., 95% water). On a standard C18 column, this causes hydrophobic phase collapse (dewetting), leading to retention time drift. A Polar-Embedded C18 column maintains a hydration layer near the silica surface, preventing collapse and sharpening peak symmetry.

Table 2: Column Chemistry Comparison (Mobile Phase: 95% Aqueous Gradient)

Chromatographic ParameterStandard C18 (150 x 4.6 mm)Polar-Embedded C18 (150 x 4.6 mm)
Retention Time Stability (100 inj) > 5.0% RSD (Dewetting observed)0.4% RSD (Stable hydration layer)
Peak Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.08 (Highly symmetrical)
Theoretical Plates ( N ) ~8,500~14,200

Part 2: Step-by-Step HPLC-CAD Method Validation Protocol

Based on the comparative data, the optimal, self-validating method utilizes a Polar-Embedded C18 column coupled with CAD. The following protocol translates the [1] into an actionable laboratory workflow.

Step 1: Chromatographic Setup & System Suitability
  • Column: Polar-embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • CAD Settings: Evaporation temperature 35°C, Data collection rate 10 Hz, Filter 3.6s.

  • Self-Validating Check: Inject a system suitability standard (API + deprotected amine impurity) six times. The method automatically halts if Resolution ( Rs​ ) < 2.0 or Peak Area RSD > 2.0%.

Step 2: Specificity & Forced Degradation

To prove the method is stability-indicating, the API must be subjected to stress conditions.

  • Acid/Base Hydrolysis: Treat 1 mg/mL API with 1N HCl and 1N NaOH for 24 hours at 60°C. Causality: This specifically targets the cleavage of the Boc group to yield 3-methoxypropylamine.

  • Oxidation: Treat with 3% H2​O2​ for 24 hours.

  • Thermal: Expose solid API to 80°C for 7 days.

  • Acceptance: The CAD chromatogram must show baseline resolution ( Rs​ > 1.5) between the intact Tert-butyl N-(3-methoxypropyl)carbamate peak and all generated degradation products.

Step 3: Linearity & Range (Addressing CAD Non-Linearity)

CAD response ( R ) is inherently non-linear with respect to mass ( m ), following the power law R=a⋅mb .

  • Prepare 7 calibration standards ranging from 5 µg/mL (Reporting Level) to 150 µg/mL (150% of nominal concentration).

  • Inject each standard in triplicate.

  • Data Treatment: Apply a log-log transformation ( logR=b⋅logm+loga ) or a quadratic polynomial fit.

  • Acceptance: The transformed correlation coefficient ( R2 ) must be ≥0.995 .

Step 4: Accuracy (Spike Recovery)
  • Prepare a synthetic matrix (if applicable) or use the mobile phase diluent.

  • Spike known amounts of Tert-butyl N-(3-methoxypropyl)carbamate reference standard at three levels: 50%, 100%, and 150% of the target analytical concentration (100 µg/mL).

  • Prepare three independent replicates per level (9 total samples).

  • Self-Validating Check: Bracket the accuracy samples with a known 100% standard every 5 injections to ensure the CAD nebulizer efficiency hasn't drifted due to ambient gas pressure changes.

  • Acceptance: Mean recovery must fall between 98.0% and 102.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: A single analyst prepares 6 independent sample solutions at 100% concentration (100 µg/mL) on Day 1.

  • Intermediate Precision: A second analyst, using a different HPLC-CAD system and a different column lot, prepares 6 independent samples on Day 2.

  • Acceptance: The intra-day and inter-day Relative Standard Deviation (RSD) of the calculated purity must be ≤2.0% .

Step 6: Detection Limit (DL) and Quantitation Limit (QL)
  • Dilute the standard sequentially until the peak height approaches the baseline noise.

  • Measure the peak-to-peak noise in a blank injection over a time window equivalent to 20 times the peak width.

  • Acceptance: Establish the DL at a Signal-to-Noise (S/N) ratio of 3:1, and the QL at an S/N ratio of 10:1. Verify the QL by injecting 6 replicates at the QL concentration and ensuring RSD ≤10.0% .

Part 3: Method Validation Lifecycle Visualization

Validation_Workflow cluster_0 Phase 1: Selectivity & Suitability cluster_1 Phase 2: Limits & Response cluster_2 Phase 3: Method Robustness ATP Analytical Target Profile Target: Tert-butyl N-(3-methoxypropyl)carbamate SysSuit System Suitability (RSD < 2.0%, N > 2000) ATP->SysSuit Spec Specificity (Baseline resolution of degradants) SysSuit->Spec Limits DL / QL Determination (S/N 3:1 and 10:1) Spec->Limits Linearity Linearity & Range (Log-Log fit for CAD, R² > 0.995) Limits->Linearity Accuracy Accuracy (Spike Recovery 98%-102%) Linearity->Accuracy Precision Precision (Intra-day & Inter-day) Accuracy->Precision Validated Validated HPLC-CAD Method (ICH Q2(R2) Compliant) Precision->Validated

Figure 1: ICH Q2(R2) lifecycle workflow for validating the HPLC-CAD purity method.

References
  • ICH Q2(R2) Guideline on Validation of Analytical Procedures, European Medicines Agency (EMA),[Link]

  • Mixed-Mode Chromatography and Charged Aerosol Detection, IntechOpen,[Link]

Validation

LC-MS/MS vs. Traditional Methods: A Comparative Guide to the Quantitative Analysis of Tert-butyl N-(3-methoxypropyl)carbamate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Tert-butyl N-(3-methoxypropyl)carbamate (CAS: 114935-43-2) Executive Summary Tert-butyl N-(3-methoxypropyl)carbamate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Tert-butyl N-(3-methoxypropyl)carbamate (CAS: 114935-43-2)

Executive Summary

Tert-butyl N-(3-methoxypropyl)carbamate is a critical Boc-protected amine building block frequently utilized in pharmaceutical synthesis. However, its structural properties—specifically the lack of a strong chromophore and high thermal lability—render traditional analytical platforms like HPLC-UV and GC-MS inadequate for robust, trace-level quantification. This guide objectively compares these analytical methodologies and provides a field-proven, self-validating LC-MS/MS protocol. By understanding the causality behind in-source fragmentation, analysts can optimize mass spectrometric parameters to achieve superior sensitivity and specificity.

The Analytical Challenge: Chemical Profiling

To design a robust quantitative method, we must first deconstruct the chemical nature of Tert-butyl N-(3-methoxypropyl)carbamate:

  • Optical Properties: The molecule lacks conjugated pi-systems. The only UV-absorbing moiety is the carbamate carbonyl, which absorbs weakly at ~205 nm.

  • Thermal Properties: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to heat, undergoing pyrolytic elimination at elevated temperatures.

  • Ionization Behavior: Unlike free amines, which are highly basic, the Boc-protected nitrogen is a neutral carbamate in solution. However, it readily accepts a proton in a positive-mode electrospray ionization (ESI+) source to form an intact [M+H]+ ion.

Comparative Performance Analysis

When selecting a quantitative platform, researchers must balance sensitivity, specificity, and molecular stability. Table 1 summarizes the performance of three common techniques.

Table 1: Quantitative Platform Comparison for Tert-butyl N-(3-methoxypropyl)carbamate

ParameterLC-MS/MS (MRM)HPLC-UV (205 nm)GC-MS (EI)
Primary Limitation Requires careful ESI tuningSevere matrix interferenceThermal degradation in inlet
Sensitivity (LOD) ~0.5 ng/mL~500 ng/mL~50 ng/mL
Specificity Excellent (Precursor to Product)Poor (Relies solely on RT)Moderate (Detects degradation products)
Sample Preparation Minimal ("Dilute and Shoot")Extensive (Matrix removal)Derivatization highly recommended
Molecular Integrity Maintained (Soft Ionization)MaintainedDegraded (Loss of isobutylene/CO 2​ )
Causality Behind Methodological Failures:
  • Why HPLC-UV Underperforms: Monitoring at 205 nm places the detection window squarely in the region where common mobile phases (e.g., methanol) and biological matrices exhibit high background absorbance. This results in poor signal-to-noise (S/N) ratios and severe baseline drift.

  • Why GC-MS Underperforms: The high temperatures of the GC inlet (typically >200°C) cause the Boc group to thermally degrade into the free 3-methoxypropylamine, isobutylene, and carbon dioxide. Because this pyrolysis is highly dependent on the condition and activity of the inlet liner, quantitative reproducibility is severely compromised unless the molecule is subjected to complex, time-consuming pre-column derivatization.

Mechanistic Insights: Mastering LC-MS/MS for Boc-Amines

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses thermal degradation by operating at near-ambient temperatures during separation. However, it introduces a new challenge: In-Source Fragmentation (ISF) [1].

During ESI, the energy applied to desolvate the ions can be sufficient to cleave labile protecting groups before the ions even reach the first quadrupole[1]. For Boc-protected compounds, this manifests as the premature loss of isobutylene (-56 Da) or the entire Boc moiety (-100 Da)[2]. To achieve a highly sensitive method, the mass spectrometer's source parameters—specifically the declustering potential (DP) or capillary exit voltage—must be intentionally lowered to preserve the intact precursor ion[3].

Once safely inside the collision cell, we intentionally apply Collision-Induced Dissociation (CID) to generate characteristic fragments for Multiple Reaction Monitoring (MRM).

Pathway M [M+H]+ m/z 190.1 F1 [M+H - C4H8]+ m/z 134.1 M->F1 - Isobutylene (56 Da) F2 [M+H - Boc]+ m/z 90.1 M->F2 - Boc Group (100 Da) F1->F2 - CO2 (44 Da)

Figure 1: ESI-CID fragmentation pathway of Tert-butyl N-(3-methoxypropyl)carbamate.

Optimized LC-MS/MS Methodology

This protocol establishes a self-validating system for the quantification of Tert-butyl N-(3-methoxypropyl)carbamate.

Workflow A Sample Preparation (Dilution in 50% ACN/Water) B Chromatographic Separation (C18, Acidic pH) A->B C ESI Source Tuning (Low Declustering Potential) B->C D Tandem Mass Spectrometry (MRM: 190 > 134 / 90) C->D E Data Analysis & Quantification D->E

Figure 2: Optimized LC-MS/MS workflow for Boc-protected amine quantification.

Step 1: Sample Preparation

Dilute the sample or crude reaction mixture in 50% Acetonitrile/Water to a final concentration within the linear dynamic range (typically 1–1000 ng/mL). The use of a 50% organic diluent ensures complete solubility of the hydrophobic Boc group while maintaining compatibility with initial reversed-phase gradient conditions[4].

Step 2: Chromatographic Separation
  • Column: High-strength silica C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Rationale: Although the Boc-amine is a neutral carbamate and does not suffer from the severe silanol-induced peak tailing seen with free basic amines, the acidic modifier (formic acid) is crucial. It provides the abundant protons necessary to drive the formation of the [M+H]+ adduct in the ESI source.

Step 3: Mass Spectrometric Tuning (Self-Validating Step)
  • Ionization Mode: ESI Positive.

  • Source Optimization: Set the Declustering Potential (DP) or Cone Voltage to a low value (e.g., 15–20 V).

    • Self-Validation Check: Infuse the standard and monitor m/z 190.1 in Q1 full scan mode. If the m/z 134.1 peak is taller than 190.1, your DP is too high, and you are suffering from uncontrolled in-source fragmentation[2]. Lower the DP until m/z 190.1 is the base peak.

  • MRM Transitions:

    • Quantifier: m/z 190.1 → 134.1 (Loss of isobutylene; requires low Collision Energy, ~10-15 eV).

    • Qualifier: m/z 190.1 → 90.1 (Loss of entire Boc group; requires moderate Collision Energy, ~20-25 eV)[1].

Conclusion

By understanding the fundamental chemical properties of Tert-butyl N-(3-methoxypropyl)carbamate—specifically its thermal lability and susceptibility to ESI in-source fragmentation—analysts can confidently select and optimize LC-MS/MS over HPLC-UV and GC-MS. Properly tuning the ESI source to preserve the precursor ion ensures maximum sensitivity, robust quantification, and analytical trustworthiness.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for LC-MS Analysis of Boc-NH-PEG5-Cl Reaction Products. Benchchem.
  • BenchChem Technical Support Team. (2025). Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester. Benchchem.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Waters.
  • Kakehashi, H. (2018). BOC化乱用薬物の定性試験法確立と代謝経路の検討 (Establishment of qualitative test methods and examination of metabolic pathways for BOC-derivatized abused drugs). KAKENHI-PROJECT-18H00364.
  • Mezo, G., et al. (2019). Overcharging Effect in Electrospray Ionization Mass Spectra of Daunomycin-Tuftsin Bioconjugates. ELTE/NIH.

Sources

Comparative

Spectroscopic validation of Tert-butyl N-(3-methoxypropyl)carbamate intermediate purity

Spectroscopic Validation of tert-Butyl N-(3-methoxypropyl)carbamate: A Comparative Guide to Purity Assessment As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the rigorous purity va...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of tert-Butyl N-(3-methoxypropyl)carbamate: A Comparative Guide to Purity Assessment

As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the rigorous purity validation of intermediates like tert-butyl N-(3-methoxypropyl)carbamate (Boc-3-methoxypropylamine, CAS: 911300-60-2) becomes a critical regulatory checkpoint[1]. This guide provides a comprehensive, objective comparison of analytical techniques used to validate the purity of this intermediate, moving beyond basic protocols to explore the mechanistic causality behind experimental design and alignment with the latest ICH Q2(R2) validation guidelines[2].

The Analytical Challenge: Impurity Profiling

The synthesis of tert-butyl N-(3-methoxypropyl)carbamate typically involves the protection of 3-methoxypropylamine using di-tert-butyl dicarbonate (Boc₂O). While the reaction is highly efficient, the inherent reactivity of the primary amine and the reagents creates a specific, predictable impurity profile that analytical methods must resolve[3][4].

  • Di-Boc Impurity (Over-alkylation): If stoichiometry is poorly controlled, the primary amine can react with two equivalents of Boc₂O, forming a highly non-polar N,N-di-Boc derivative[3][4].

  • Unreacted Starting Material: Incomplete conversion leaves residual, highly polar 3-methoxypropylamine[3].

  • Reaction Byproducts: The hydrolysis of excess Boc₂O generates tert-butanol (t-BuOH) and CO₂, necessitating methods capable of detecting volatile solvent residues[4].

G SM 3-Methoxypropylamine (Starting Material) Reaction Boc-Protection (Base, Solvent) SM->Reaction Reagent Boc2O (Di-tert-butyl dicarbonate) Reagent->Reaction Target tert-Butyl N-(3-methoxypropyl)carbamate (Target Intermediate) Reaction->Target Main Pathway Imp1 Di-Boc Impurity (Over-alkylation) Reaction->Imp1 Excess Boc2O Imp2 Unreacted Amine (Incomplete Reaction) Reaction->Imp2 Incomplete Imp3 t-BuOH & CO2 (Reaction Byproducts) Reaction->Imp3 Hydrolysis/Byproduct

Synthesis and impurity generation pathway of Boc-3-methoxypropylamine.

Comparative Analysis of Spectroscopic Techniques

To establish a robust control strategy, a single analytical technique is rarely sufficient. The table below objectively compares the performance of three primary methodologies for validating the purity of this intermediate.

Performance Metric¹H-qNMR (Quantitative NMR)LC-MS (Liquid Chromatography-Mass Spec)GC-FID (Gas Chromatography)
Primary Utility Absolute mass fraction purity[5].Trace impurity profiling (Di-Boc, related subs).Volatile impurities (t-BuOH, residual amine).
Reference Standard Not required for the analyte[6].Required for accurate quantitation.Required for accurate quantitation.
LOD / LOQ ~0.1% / 0.5% (Moderate sensitivity).~0.01% / 0.05% (High sensitivity).~0.05% / 0.1% (High sensitivity).
Specificity High (Resolves structural isomers).Very High (Mass-to-charge ratio separation).Moderate (Based on boiling point/polarity).
Sample Preparation Simple (Co-weighing with Internal Standard).Moderate (Dilution, filtration).Simple (Direct injection or headspace).

Self-Validating Experimental Methodologies

Protocol A: Absolute Purity via ¹H-qNMR (Primary Method)

Quantitative NMR (qNMR) is recognized by pharmacopeias as a primary ratio method because the integrated area of a nuclear resonance signal is directly proportional to the number of contributing nuclei[5][6]. This eliminates the need for an analyte-specific reference standard, relying instead on a highly pure Internal Standard (IS)[7].

  • Causality of IS Selection: For tert-butyl N-(3-methoxypropyl)carbamate, the aliphatic signals (Boc group at δ ~1.4 ppm, methoxy group at δ ~3.3 ppm) dominate the upfield region. Therefore, Dimethyl terephthalate (DMT) is chosen as the IS because its aromatic protons resonate cleanly downfield at δ ~8.1 ppm, guaranteeing baseline specificity[7].

Step-by-Step Workflow:

  • System Suitability (Self-Validation): Prior to sample analysis, acquire a spectrum of a known Certified Reference Material (CRM) mixture. Causality: Verifying that the integral ratio falls within 99.0–101.0% confirms the spectrometer's receiver gain and digitization are operating linearly.

  • Gravimetric Preparation: Using a microbalance calibrated with NIST-traceable weights, accurately co-weigh ~20.00 mg of the Boc-amine analyte and ~10.00 mg of the DMT internal standard into a vial. Causality: Gravimetric variance is the largest source of error in qNMR; ultra-microbalances ensure weighing errors remain <0.1%.

  • Dissolution: Dissolve the mixture in 0.6 mL of CDCl₃ or DMSO-d₆ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the protons of interest (typically D1 > 30 seconds). Causality: This ensures >99.3% recovery of longitudinal magnetization between pulses, preventing signal saturation that would artificially deflate the integral values[6]. Use a 90° excitation pulse.

  • Data Processing: Apply zero-filling, exponential line broadening (0.3 Hz), and rigorous manual phase and baseline corrections. Calculate the absolute purity using the standard qNMR integral ratio equation.

Protocol B: Trace Impurity Profiling via LC-MS (Orthogonal Method)

While qNMR establishes the absolute mass fraction, LC-MS is required to detect the di-Boc impurity and unreacted amine down to the 0.05% reporting threshold required by regulatory bodies.

  • Causality of Mobile Phase: The mobile phase utilizes 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Formic acid is critical as it provides the necessary protons (H⁺) to facilitate efficient positive electrospray ionization (ESI+) of the carbamate and amine nitrogens.

  • Gradient Causality: A gradient starting at 5% B and ramping to 95% B over 15 minutes ensures that the highly polar unreacted 3-methoxypropylamine elutes early, the target mono-Boc elutes centrally, and the highly non-polar di-Boc impurity is washed out late in the run[3].

  • Self-Validation (Spike Recovery): Spike a known concentration (0.1%) of a di-Boc reference standard into a sample blank. Recovery must be 90-110% to validate the absence of matrix-induced ion suppression in the MS source.

Alignment with ICH Q2(R2) Validation Guidelines

The recently updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, integrating risk-based control strategies for pharmaceutical intermediates[2][8]. When validating the qNMR method for tert-butyl N-(3-methoxypropyl)carbamate, the following parameters must be documented:

QNMR Start Sample Preparation (Co-weighing Analyte + IS) Acq NMR Acquisition (D1 > 5*T1, 90° Pulse) Start->Acq Process Data Processing (Phase/Baseline Correction) Acq->Process Calc Absolute Purity Calculation (Integral Ratio) Process->Calc Val1 Specificity (Baseline Resolution) Calc->Val1 Val2 Linearity & Range (80% to 120% Target) Calc->Val2 Val3 Precision (RSD < 1.0%, n=6) Calc->Val3

ICH Q2(R2) aligned self-validating qNMR workflow for absolute purity.

  • Specificity: Demonstrated by the complete absence of overlapping signals between the DMT internal standard (δ 8.13 ppm) and the Boc-amine analyte (δ 6.5–7.5 ppm or aliphatic regions)[7][8].

  • Linearity and Range: Validated by preparing sample solutions at 80%, 100%, and 120% of the target analytical concentration, proving that the integral response remains directly proportional to concentration across the reportable range[8].

  • Accuracy and Precision: Confirmed through replicate preparations (n=6) of the 100% target concentration, which must yield a Relative Standard Deviation (RSD) of <1.0% to meet pharmaceutical intermediate standards[7][8].

Sources

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